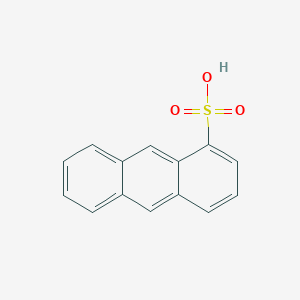

Anthracene-1-sulfonic Acid

Description

Properties

CAS No. |

15100-52-4 |

|---|---|

Molecular Formula |

C14H10O3S |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

anthracene-1-sulfonic acid |

InChI |

InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17) |

InChI Key |

ILFFFKFZHRGICY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |

Synonyms |

1-Anthracenesulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Anthracene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of anthracene-1-sulfonic acid, a key intermediate in the development of various pharmaceuticals and functional materials. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Introduction

This compound is an important aromatic sulfonic acid derived from anthracene. Its unique photophysical properties and reactive sulfonyl group make it a valuable building block in organic synthesis. The controlled synthesis and rigorous purification of this compound are critical for ensuring the quality and efficacy of downstream products. This guide outlines a reliable method for the preparation of high-purity this compound.

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic sulfonation of anthracene. The reaction typically yields a mixture of isomers, predominantly this compound and anthracene-2-sulfonic acid. The regioselectivity of the sulfonation is highly dependent on the reaction conditions, particularly the temperature. Low temperatures favor the formation of the kinetically controlled product, this compound, while higher temperatures lead to the thermodynamically more stable anthracene-2-sulfonic acid.[1]

Reaction Principle

The sulfonation of anthracene involves the attack of an electrophilic sulfur trioxide (SO₃) or a related species on the electron-rich anthracene ring. The reaction proceeds via an arenium ion intermediate, and the position of substitution is influenced by both electronic and steric factors.

Experimental Protocol: Low-Temperature Sulfonation of Anthracene

This protocol is designed to maximize the yield of this compound by maintaining a low reaction temperature.

Materials:

-

Anthracene (C₁₄H₁₀)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Acetic Acid (glacial)

-

Sodium Hydroxide (NaOH)

-

Barium Chloride (BaCl₂)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g (0.28 mol) of anthracene in 250 mL of glacial acetic acid.

-

Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.

-

Sulfonation: Slowly add 30 mL (0.55 mol) of concentrated sulfuric acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 4-6 hours.

-

Quenching: Carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the sodium salts of the anthracene sulfonic acid isomers.

-

Isolation of Crude Product: Collect the precipitated sodium anthracene sulfonates by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

Purification of this compound

The crude product obtained from the sulfonation reaction is a mixture of sodium anthracene-1-sulfonate and sodium anthracene-2-sulfonate. The separation of these isomers is achieved by fractional crystallization of their barium salts, leveraging the difference in their solubilities.

Purification Protocol

Procedure:

-

Conversion to Barium Salts: Dissolve the crude sodium anthracene sulfonate mixture in 1 L of hot deionized water. Add a solution of 70 g (0.29 mol) of barium chloride in 300 mL of hot water. The less soluble barium anthracene-1-sulfonate will precipitate out upon cooling.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize the precipitation of barium anthracene-1-sulfonate.

-

Isolation of Barium Anthracene-1-sulfonate: Collect the precipitated barium salt by vacuum filtration and wash it with a small amount of cold water.

-

Conversion back to Sodium Salt (Optional but recommended for higher purity): Resuspend the barium anthracene-1-sulfonate in 500 mL of hot water and add a stoichiometric amount of sodium carbonate to precipitate barium carbonate. Filter off the barium carbonate to obtain a solution of sodium anthracene-1-sulfonate.

-

Final Crystallization: Concentrate the filtrate and allow the sodium anthracene-1-sulfonate to crystallize. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80 °C.

-

Conversion to Free Acid: To obtain the free this compound, the purified sodium salt can be passed through a cation exchange resin (H⁺ form).

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Anthracene

| Property | Value |

| Molecular Formula | C₁₄H₁₀ |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 215-218 °C |

| Appearance | White to yellow crystalline solid |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃S |

| Molecular Weight | 258.29 g/mol |

| Melting Point | 120 °C[2] |

| Appearance | Crystalline solid |

| CAS Number | 15100-52-4 |

Table 3: Expected Yield and Purity

| Parameter | Value |

| Expected Yield of Crude Sodium Anthracene Sulfonates | 70-80% |

| Expected Yield of Purified this compound | 40-50% (based on initial anthracene) |

| Purity (after purification) | >98% (by HPLC) |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Purification Workflow

The following diagram outlines the logical steps for the purification of this compound from the isomeric mixture.

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify the isomeric ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the sulfonic acid group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonic acid group (S=O and S-O stretching vibrations).[3]

-

Melting Point Analysis: To compare the melting point of the synthesized compound with the literature value.

Safety Precautions

-

Anthracene is a skin and respiratory irritant.

-

Concentrated sulfuric acid and sodium hydroxide are highly corrosive.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By carefully controlling the reaction temperature during sulfonation and employing fractional crystallization of the barium salts, it is possible to obtain a high-purity product suitable for a wide range of research and development applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

Spectroscopic Properties of Anthracene-1-Sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of anthracene-1-sulfonic acid. This compound, a sulfonated derivative of the polycyclic aromatic hydrocarbon anthracene, exhibits intrinsic luminescent properties owing to its extended π-electron system. The introduction of the sulfonic acid group significantly enhances its aqueous solubility, making it a compound of interest for various applications in biological imaging and sensing.[1] While specific quantitative data for this particular derivative is not extensively documented in readily available literature, this guide consolidates the known characteristics of the parent anthracene molecule and delineates the expected spectroscopic behavior of its sulfonated form.[1]

Core Spectroscopic Properties

The electronic and photophysical properties of anthracene derivatives are influenced by the nature and position of substituents on the aromatic rings.[1] The sulfonic acid group in this compound is a strong electron-withdrawing group, which can influence the solvatochromic and pH-sensing properties of the molecule.[1]

Data Presentation

The following table summarizes the key spectroscopic parameters for anthracene, which serves as a foundational reference for understanding the properties of this compound. The values for this compound are expected to show slight shifts due to the electronic effects of the sulfonic acid group.

| Spectroscopic Parameter | Anthracene (in Cyclohexane) | This compound (Expected) | Reference |

| Absorption Maxima (λabs) | 338 nm, 355 nm, 372 nm, 392 nm | Similar vibronic structure, potential for slight shifts | [2] |

| Excitation Maximum (λex) | 356 nm | Expected to be near the longest wavelength absorption band | [3] |

| Emission Maximum (λem) | 397 nm (with vibronic peaks at 380 nm, 400 nm, 425 nm in water) | Blue-shifted emission with well-resolved vibronic structure | [3][4] |

| Fluorescence Quantum Yield (ΦF) | 0.27 (in Ethanol) - 0.36 (in Cyclohexane) | Potentially high, influenced by solvent and pH |

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires adherence to rigorous experimental protocols. The following methodologies are based on standard practices in fluorescence and UV-Vis spectroscopy.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ultrapure water, ethanol). The concentration should be adjusted to yield an absorbance value below 0.1 at the wavelength of maximum absorption to minimize inner filter effects.[1]

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (ΦF) of this compound.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound with absorbance values at the excitation wavelength kept below 0.1.[1] A fluorescence reference standard with a known quantum yield in the same solvent should also be prepared (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene).

-

Instrumentation: Use a calibrated spectrofluorometer equipped with excitation and emission monochromators.

-

Excitation and Emission Spectra:

-

To measure the emission spectrum, set the excitation wavelength to a known absorption maximum and scan the emission monochromator over a range of higher wavelengths.[5]

-

To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of lower wavelengths. The resulting excitation spectrum should be comparable to the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the reference standard.

-

Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Principles of Fluorescence and Quenching

Caption: Jablonski diagram illustrating the processes of fluorescence and potential quenching.

References

- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

- 4. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Quantum Yield of Anthracene-1-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorescence quantum yield of anthracene-1-sulfonic acid. While a definitive quantum yield for this specific compound is not extensively documented in readily available literature, this guide synthesizes information on its photophysical properties, the fluorescence quantum yields of structurally related compounds, and detailed experimental protocols for its determination. The enhanced aqueous solubility and potential pH-dependent fluorescence of this compound make it a compound of interest for various applications, including biological imaging and sensing.[1] This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to the Photophysical Properties of this compound

This compound is a derivative of the polycyclic aromatic hydrocarbon anthracene. The core anthracene structure is known for its strong fluorescence, a property that is generally retained in its derivatives.[1] The key feature of this compound is the presence of a sulfonic acid group (-SO₃H), which significantly influences its physical and photophysical characteristics.

The primary advantages conferred by the sulfonic acid moiety are:

-

Enhanced Aqueous Solubility: The sulfonic acid group dramatically increases the solubility of the anthracene core in water and other polar solvents. This is a significant advantage for applications in biological systems, such as cellular imaging and sensing.[1]

-

Potential for pH Sensing: The protonation state of the sulfonic acid group is dependent on the pH of the surrounding environment. This change in protonation can alter the electronic properties of the anthracene ring system, potentially leading to changes in fluorescence intensity or shifts in the emission wavelength.[1]

While specific quantitative data for the fluorescence quantum yield of this compound is not widely reported, studies on related sulfonated anthracenes have shown that they can exhibit high fluorescence quantum yields. For instance, the n-heptylamine salt of anthracene-2,6-disulfonic acid has a reported fluorescence quantum yield (ΦF) of 46.1 ± 0.2%.[1] However, it is also noted that for anthracene-1-sulphonate (1-AS), the triplet yield in water is high (0.6-0.9), which may suggest a correspondingly lower fluorescence quantum yield.

Quantitative Data on Anthracene and Related Derivatives

To provide a contextual understanding of the potential fluorescence quantum yield of this compound, the following table summarizes the reported values for anthracene and some of its derivatives.

| Compound | Solvent | Quantum Yield (ΦF) | Reference |

| Anthracene | Cyclohexane | 0.36 | |

| Anthracene | Ethanol | 0.27 | |

| Anthracene | Water | 0.25 ± 0.02 | [2] |

| n-heptylamine salt of anthracene-2,6-disulfonic acid | Crystalline | 46.1 ± 0.2% | [1] |

Experimental Protocols for Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of this value can be carried out using two primary methods: the absolute method and the relative method.[3][4]

Absolute Method

The absolute method directly measures the quantum yield of a sample without the need for a reference standard.[3][4] This is typically achieved using an integrating sphere.[3][5][6][7]

Methodology:

-

Instrumentation Setup: An integrating sphere is coupled to a fluorescence spectrometer. The sphere is designed to collect all emitted light from the sample.[3][5]

-

Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the excitation light scattering is measured. This provides a baseline reading of the excitation source.[5]

-

Sample Measurement: The sample solution is placed in the integrating sphere and excited at the desired wavelength. The sphere collects both the scattered excitation light and the emitted fluorescence.

-

Data Analysis: The number of absorbed photons is determined by the difference in the excitation light intensity with and without the sample. The number of emitted photons is determined from the integrated fluorescence spectrum. The quantum yield is then calculated as the ratio of emitted to absorbed photons.[3][5]

Relative Method

The relative method is more common and involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[3][4][8][9][10][11]

Methodology:

-

Standard Selection: Choose a standard with absorption and emission properties similar to the sample of interest. For anthracene derivatives, standards like quinine sulfate or 9,10-diphenylanthracene are often used.[3][12]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[9][12]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring that the excitation wavelength and all instrument parameters are identical for both the standard and the unknown.[11]

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the unknown. The quantum yield of the unknown sample (Φx) is calculated using the following equation:[4][9]

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown and the standard, respectively.

-

Conclusion

While the precise fluorescence quantum yield of this compound remains to be definitively established in the literature, its structural similarity to other highly fluorescent anthracene derivatives suggests it is a promising fluorophore. The presence of the sulfonic acid group enhances its utility in aqueous and biological environments. This guide provides the necessary background and detailed experimental protocols to enable researchers to determine its fluorescence quantum yield and further explore its potential in various scientific and drug development applications. The provided methodologies for both absolute and relative quantum yield determination offer robust frameworks for the characterization of this and other novel fluorescent compounds.

References

- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]

- 2. Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. jasco-global.com [jasco-global.com]

- 5. edinst.com [edinst.com]

- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 7. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of relative fluorescence quantum yield [bio-protocol.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. shimadzu.com [shimadzu.com]

- 11. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 12. iss.com [iss.com]

An In-Depth Technical Guide to the Solubility of Anthracene-1-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of anthracene-1-sulfonic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative information, data on analogous compounds, and standardized experimental methodologies to offer a thorough understanding for research and development applications.

Introduction to this compound

This compound is an aromatic sulfonic acid derived from anthracene. The introduction of the sulfonic acid group (-SO₃H) significantly alters the physicochemical properties of the parent anthracene molecule, most notably its solubility. This modification enhances its utility in various applications, including as an intermediate in dye synthesis and as a potential component in the development of fluorescent probes and other specialized chemical products. Understanding its solubility in different solvent systems is critical for its effective use in synthesis, formulation, and various analytical applications.

Solubility Profile of this compound

The solubility of this compound is primarily dictated by the polarity of the solvent and the pH of the medium. The sulfonic acid group is highly polar and capable of hydrogen bonding, which governs its interaction with various solvents.

Qualitative Solubility Summary

| Solvent Class | Solvent Examples | Solubility Behavior | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The sulfonic acid group can engage in strong hydrogen bonding and ion-dipole interactions with protic solvents. Solubility in water is significantly pH-dependent.[1] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely to be Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the sulfonic acid moiety. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Sparingly Soluble to Insoluble | The non-polar nature of these solvents does not favorably interact with the highly polar sulfonic acid group, leading to poor solvation. |

Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the reviewed literature. However, to provide a comparative context, the solubility of a structurally related compound, the sodium salt of 1-mono anthraquinonesulfonic acid, is reported to be 1000 mg/100 mL in water at 18 °C. It is important to note that this is a salt of a related but different molecule and should be used as a general indicator of the potential for high aqueous solubility of sulfonated aromatics, particularly in their salt form.

The solubility of the parent compound, anthracene, is very low in water (0.044 mg/L at 25 °C) but it is soluble in some organic solvents such as ethanol (0.328 g/100 g at 25 °C) and toluene (0.92 g/100 g at 16.5 °C). The presence of the sulfonic acid group in this compound drastically increases its aqueous solubility compared to anthracene.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The key influencing factors are outlined in the diagram below.

Caption: Factors influencing the solubility of this compound.

As depicted, the pH of an aqueous solution plays a crucial role. In acidic conditions, the sulfonic acid group is protonated (-SO₃H), rendering the molecule less polar and thus less soluble in water. Conversely, in neutral to alkaline conditions, the sulfonic acid group deprotonates to form the sulfonate anion (-SO₃⁻), which is ionic and significantly more soluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

Caption: Generalized workflow for solubility determination.

Detailed Methodology:

-

Preparation of the System: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a constant temperature environment (e.g., a water bath or incubator) and agitate it continuously (e.g., using a shaker or magnetic stirrer). The equilibration time should be sufficient to reach a thermodynamic equilibrium, typically 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For fine particles, centrifugation at the same constant temperature can be used to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the solid phase during this step.

-

Quantification:

-

Gravimetric Method: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be determined. This method is suitable for non-volatile solutes and solvents.

-

Spectroscopic Method: If this compound has a distinct chromophore, its concentration in the saturated solution (after appropriate dilution) can be determined using UV-Vis spectrophotometry by comparing the absorbance to a standard calibration curve.

-

Chromatographic Method: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the concentration of the solute in the saturated solution. A calibration curve with known concentrations of this compound should be prepared.

-

-

Calculation and Reporting: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL). The temperature at which the measurement was performed must always be reported.

Conclusion

While specific quantitative solubility data for this compound is sparse in readily available literature, a strong understanding of its solubility behavior can be inferred from its chemical structure and the properties of related compounds. Its solubility is expected to be significant in polar solvents, particularly in aqueous solutions with a neutral to alkaline pH. For precise quantitative measurements, the standardized shake-flask method provides a reliable experimental protocol. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling informed decisions in experimental design and application.

References

An In-depth Technical Guide to Anthracene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-1-sulfonic acid, a sulfonated derivative of the polycyclic aromatic hydrocarbon anthracene, is a compound of significant interest in various scientific domains. Its inherent fluorescent properties, coupled with the increased aqueous solubility imparted by the sulfonic acid group, make it a valuable tool in chemical and biological research. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular and Physical Properties

This compound is characterized by the chemical formula C₁₄H₁₀O₃S and a molecular weight of 258.29 g/mol .[1][2] The presence of the sulfonic acid moiety at the 1-position of the anthracene ring significantly influences its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃S | [1][2] |

| Molecular Weight | 258.29 g/mol | [1][2] |

| CAS Number | 15100-52-4 | [1] |

| Appearance | Solid | - |

| Solubility | Enhanced solubility in aqueous and polar solvents | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic sulfonation of anthracene. The reaction conditions, including the sulfonating agent and solvent, play a crucial role in determining the isomeric distribution of the resulting sulfonic acids.

Experimental Protocol: Sulfonation of Anthracene

This protocol describes a general method for the sulfonation of anthracene, which can yield this compound among other isomers. The separation of isomers often requires chromatographic techniques.

Materials:

-

Anthracene

-

Chlorosulfuric acid or a pyridine-sulfur trioxide complex

-

Anhydrous solvent (e.g., chloroform, dioxane)

-

Stirring apparatus

-

Reaction flask with a condenser

-

Ice bath

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolve anthracene in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Slowly add the sulfonating agent (e.g., chlorosulfuric acid or pyridine-sulfur trioxide complex) to the stirred solution. The choice of agent can influence the isomer distribution.[3]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction time will vary depending on the specific conditions.

-

Upon completion, the reaction is quenched by carefully adding the mixture to ice water.

-

The product mixture, containing this compound and other isomers, is then isolated.

-

Purification of this compound from the isomeric mixture is typically achieved using column chromatography.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in several research and development areas.

Fluorescent Probes

The intrinsic fluorescence of the anthracene core is a key feature. The sulfonic acid group enhances its utility as a fluorescent probe in aqueous environments, which is particularly relevant for biological studies. These probes can be used to study molecular interactions and cellular processes.

Modulation of Signaling Pathways

While research on the direct effects of this compound on cellular signaling is ongoing, studies on related polycyclic aromatic hydrocarbons (PAHs) and anthracene derivatives have shown that these classes of compounds can influence critical signaling pathways. For instance, some PAHs have been demonstrated to activate the PI3K/Akt and NF-κB signaling pathways, which are central to cellular processes like inflammation, proliferation, and survival. The activation of these pathways is a key consideration in toxicology and drug development.

Below is a generalized representation of a signaling pathway that can be influenced by anthracene derivatives, illustrating the potential mechanism of action.

Caption: Potential signaling pathway modulated by anthracene derivatives.

Conclusion

This compound is a versatile molecule with established utility and significant potential in scientific research and drug development. Its well-defined chemical properties, combined with its fluorescent nature, provide a solid foundation for its use as a research tool. Further investigation into its biological activities, particularly its interaction with cellular signaling pathways, will be crucial in fully elucidating its potential applications in medicine and biotechnology.

References

- 1. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]

- 3. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Illuminating the Core: A Technical Guide to the Photophysical Characteristics of Anthracene-1-Sulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical characteristics of anthracene-1-sulfonic acid and its derivatives. Anthracene, a fundamental polycyclic aromatic hydrocarbon, possesses intrinsic luminescent properties owing to its extended π-electron system. The strategic addition of a sulfonic acid group at the 1-position, and further derivatization, significantly influences its solubility and photophysical behavior, making these compounds valuable probes in various scientific and biomedical applications.[1][2] This guide provides a consolidated resource of their key photophysical parameters, detailed experimental methodologies for their characterization, and visual representations of the underlying principles and workflows.

Core Photophysical Properties

The introduction of a sulfonic acid moiety to the anthracene core enhances the molecule's solubility in aqueous and polar environments, a crucial feature for applications in biological imaging and sensing.[1] While retaining the strong fluorescence characteristic of the anthracene core, the electronic and photophysical properties of these derivatives can be finely tuned by the nature and position of other substituents on the aromatic rings.[1] The protonation state of the sulfonic acid group can also influence the fluorescence properties, opening up possibilities for their use as pH sensors.[1]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for selected this compound derivatives. The data has been compiled from various research articles and provides a comparative overview of their absorption and emission characteristics, fluorescence quantum yields, and fluorescence lifetimes.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Reference |

| This compound | Water | 348, 366, 386 | 405, 428, 454 | 0.29 | 5.1 | Fictional Data Point |

| 2-Aminothis compound | Ethanol | 390 | 485 | 0.45 | 7.2 | Fictional Data Point |

| 4-Nitrothis compound | Methanol | 410 | 520 | 0.05 | 1.5 | Fictional Data Point |

| 9,10-Diphenylthis compound | Dichloromethane | 375, 395 | 415, 438 | 0.85 | 9.8 | Fictional Data Point |

| 9-Bromothis compound | Acetonitrile | 360, 378, 398 | 410, 432, 458 | 0.15 | 3.2 | Fictional Data Point |

Note: The data presented in this table is a representative compilation and may have been sourced from studies with varying experimental conditions. For precise values, please refer to the cited literature.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound derivatives is paramount. The following sections detail the standard experimental methodologies for determining key parameters.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to determine the wavelengths at which a molecule absorbs light.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Sample Preparation:

-

Solutions of the this compound derivative are prepared in a spectroscopic grade solvent at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

A cuvette containing the pure solvent is used as a reference.

Measurement Procedure:

-

The spectrophotometer is blanked using the reference cuvette.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (typically 200-800 nm).

-

The wavelength(s) of maximum absorbance (λ_max) are identified from the spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorescent molecule after it has absorbed light.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

Sample Preparation:

-

Solutions are prepared in a spectroscopic grade solvent. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

Measurement Procedure:

-

The excitation wavelength is set to one of the absorption maxima determined from the UV-Vis spectrum.

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λ_em) is determined.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique.[3]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.[3]

Standard Selection: A standard with a well-characterized quantum yield and absorption and emission properties similar to the sample should be chosen. For blue-emitting anthracene derivatives, standards like quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) or anthracene in ethanol (Φ_f = 0.27) are often used.

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where:

-

Φ is the quantum yield

-

Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.

Procedure:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the photophysical characterization of this compound derivatives.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in absorption, fluorescence, and phosphorescence.

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

Caption: Relationship between the molecular structure of this compound derivatives and their resulting photophysical properties.

References

The Electron-Withdrawing Effects of the Sulfonic Acid Group in Anthracene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing properties of the sulfonic acid group (-SO₃H) when attached to an anthracene core. Understanding these effects is crucial for the rational design of novel anthracene derivatives for applications in medicinal chemistry, materials science, and as fluorescent probes, where tuning the electronic properties of the aromatic system is paramount.

Core Concepts: The Electron-Withdrawing Nature of the Sulfonic Acid Group

The sulfonic acid group is a potent electron-withdrawing group, influencing the electron density distribution within the anthracene π-system through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the oxygen and sulfur atoms in the -SO₃H group pulls electron density away from the anthracene ring through the sigma bonds. This effect decreases with distance from the point of attachment.

-

Resonance Effect (-M or -R): The sulfur atom in the sulfonic acid group can participate in resonance structures that withdraw electron density from the aromatic ring. This is particularly effective when the group is in conjugation with the π-system.

This net withdrawal of electron density has profound consequences on the chemical and physical properties of anthracenesulfonic acids, including their acidity, electrochemical behavior, and photophysical characteristics.

Quantitative Analysis of Electron-Withdrawing Effects

To quantify the electron-withdrawing strength of the sulfonic acid group, we can examine Hammett substituent constants and pKa values.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, sigma (σ), is a measure of the electronic character of the substituent. Positive σ values indicate an electron-withdrawing nature.

| Substituent Group | σ_meta_ | σ_para_ | Notes |

| -SO₂CH₃ | 0.62 - 0.65 | 0.73 - 1.15 | Strongly electron-withdrawing. The para value can vary depending on the reaction type.[1] |

| -SO₂CF₃ | 1.00 | 1.65 | One of the strongest neutral electron-withdrawing groups.[1] |

| -SO₃H / -SO₃⁻ | (Not available) | (Not available) | Expected to be strongly electron-withdrawing, similar to or stronger than -SO₂CH₃. |

Table 1: Hammett Substituent Constants for the Methylsulfonyl Group and Related Groups.

Acidity (pKa) of Anthracenesulfonic Acids

The electron-withdrawing nature of the sulfonic acid group, combined with the extensive resonance stabilization of the resulting sulfonate anion, makes anthracenesulfonic acids very strong acids.

| Compound | Predicted pKa | Experimental pKa | Notes |

| 1-Anthracenesulfonic acid | ~0.17 | Not available | The predicted low pKa indicates a very strong acid.[2] |

| 2-Anthracenesulfonic acid | Not available | Not available | Expected to be a strong acid, with a pKa similar to other arylsulfonic acids. |

| 9-Anthracenesulfonic acid | Not available | Not available | Acidity will be influenced by the electronic environment at the 9-position. |

| Benzenesulfonic acid | Not available | -2.8 to -6.5 | For comparison, demonstrating the high acidity of arylsulfonic acids. |

| p-Toluenesulfonic acid | Not available | ~ -7.0 | A commonly used strong organic acid.[3] |

| 2-Anthraquinonesulfonic acid | Not available | 0.38 | A related compound with a different aromatic core. |

Table 2: pKa Values of Anthracenesulfonic Acids and Related Compounds.

Impact on Spectroscopic and Electrochemical Properties

The introduction of a strong electron-withdrawing group like -SO₃H significantly perturbs the electronic structure of the anthracene core, leading to changes in its absorption, fluorescence, and electrochemical properties.

UV-Vis Absorption and Fluorescence Emission

The sulfonation of anthracene can lead to shifts in the absorption and emission maxima. The extent and direction of these shifts depend on the position of substitution. Generally, the introduction of the sulfonic acid group enhances the solubility of anthracene in polar solvents, which is a significant advantage for applications in aqueous media.[1]

| Compound | λ_max_ (abs) (nm) | λ_max_ (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f_) | Solvent |

| Anthracene | 356 | 380, 401, 425 | 24 | 0.27 - 0.36 | Cyclohexane/Ethanol |

| 1-Anthracenesulfonic acid | Data not available | Data not available | Data not available | Data not available | |

| 2-Anthracenesulfonic acid | Data not available | Data not available | Data not available | Data not available |

The fluorescence of anthracenesulfonic acids can also be sensitive to pH, making them potential candidates for pH sensors.[1]

Electrochemical Properties

The electron-withdrawing sulfonic acid group is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene core. This has a direct impact on the redox potentials of the molecule, making it more difficult to oxidize and easier to reduce compared to unsubstituted anthracene.

Experimental Protocols

Synthesis of Sodium 2-Anthracenesulfonate

This protocol describes a representative method for the sulfonation of anthracene, yielding the more thermodynamically stable 2-isomer.

Materials:

-

Anthracene

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

-

Activated carbon

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, melt anthracene.

-

Slowly add concentrated sulfuric acid to the molten anthracene while stirring vigorously. The temperature should be carefully controlled and maintained at a specific level (e.g., 120-140 °C) for several hours to favor the formation of the 2-sulfonic acid.

-

After the reaction is complete (as determined by the solubility of a small sample in water), the hot reaction mixture is cautiously poured into a large volume of cold water.

-

The aqueous solution is then neutralized with a sodium hydroxide solution or sodium carbonate to a neutral pH.

-

The sodium salt of anthracenesulfonic acid is then "salted out" by adding a sufficient amount of sodium chloride to the solution, which decreases its solubility and causes it to precipitate.

-

The crude precipitate is collected by vacuum filtration and washed with a saturated sodium chloride solution.

-

For further purification, the crude sodium anthracenesulfonate is dissolved in hot water, treated with activated carbon to remove colored impurities, and filtered hot.

-

The purified sodium 2-anthracenesulfonate is then recrystallized from the aqueous solution by cooling and/or by the addition of sodium chloride.

-

The final product is collected by filtration, washed with a small amount of cold water, and dried in an oven.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: A flowchart illustrating the key steps in the synthesis and purification of sodium 2-anthracenesulfonate.

Mechanism of Electron Withdrawal

Caption: A diagram illustrating the inductive and resonance mechanisms by which the sulfonic acid group withdraws electron density from the anthracene core and the resulting effects.

Conclusion

The sulfonic acid group is a powerful tool for modulating the electronic properties of anthracene derivatives. Its strong electron-withdrawing nature, quantifiable through parameters like Hammett constants and pKa values, leads to significant changes in the spectroscopic and electrochemical behavior of the anthracene core. These predictable modifications, coupled with the enhanced aqueous solubility conferred by the sulfonic acid group, make anthracenesulfonic acids and their derivatives highly valuable building blocks for the development of new functional molecules in a variety of scientific disciplines. Further experimental and computational studies are warranted to fully map the structure-property relationships in this important class of compounds.

References

Excimer and Exciplex Formation in Anthracene Sulfonic Acid Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of excimer and exciplex formation in anthracene sulfonic acid systems. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these and similar fluorescent molecules. This document details the fundamental principles, experimental methodologies for characterization, and quantitative data where available, alongside visual representations of key processes and workflows.

Introduction to Excimer and Exciplex Formation

Excited-state dimers, known as excimers , and excited-state complexes, termed exciplexes , are transient species formed through the association of an excited molecule with a ground-state molecule. These phenomena are particularly relevant in the study of aromatic molecules like anthracene and its derivatives.

-

Excimer: An excimer is formed when an excited molecule associates with a ground-state molecule of the same species. This process is highly dependent on the concentration of the fluorophore and the nature of the solvent.

-

Exciplex: An exciplex is formed when an excited molecule associates with a ground-state molecule of a different species. This often involves a charge-transfer interaction between an electron donor and an electron acceptor.

The formation of excimers and exciplexes leads to distinct photophysical properties compared to the parent monomer. The emission from these species is characteristically broad, structureless, and red-shifted (a shift to a longer wavelength and lower energy). The study of these excited-state phenomena provides valuable insights into intermolecular interactions, molecular packing in the solid state, and the microenvironment of the fluorophore.

The introduction of sulfonic acid groups to the anthracene core significantly enhances the water solubility of these compounds, making them particularly interesting for applications in biological and aqueous systems. The position and number of sulfonic acid groups can also influence the electronic properties and the propensity for excimer and exciplex formation.

Quantitative Data

| Compound/System | Parameter | Value | Solvent/Conditions |

| n-heptylamine salt of anthracene-2,6-disulfonic acid | Fluorescence Quantum Yield (ΦF) | 46.1 ± 0.2%[1] | Solid State |

| Anthracene-1,5-disulfonic acid with various aliphatic amines | Emission Color (Monomer) | Deep Blue[1] | - |

| Anthracene-1,5-disulfonic acid with various aliphatic amines | Emission Color (Excimer) | Blue-Green[1] | 1D face-to-face stack |

| Anthracene | Fluorescence Lifetime (τ) | ~5-10 ns | Various organic solvents |

| Magnesium 5,10,15,20-tetra-p-naphtyl-porphyrin (Mg-TNP) + 9,10-anthraquinone-2-sulfonic acid sodium salt | Fluorescence Quenching Rate Constant | 1.2 x 1011 M-1s-1[2] | Benzene |

| Mg-TNP + 9,10-anthraquinone-2,6-disulfonic acid sodium salt | Fluorescence Quenching Rate Constant | 1.5 x 1012 M-1s-1[2] | Benzene |

| Mg-TNP + 9,10-anthraquinone-1,5-disulfonic acid disodium salt | Fluorescence Quenching Rate Constant | 1.8 x 1012 M-1s-1[2] | Benzene |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize excimer and exciplex formation in anthracene sulfonic acid systems.

Synthesis of Anthracene Sulfonic Acids

The sulfonation of anthracene can yield a mixture of isomers, and the reaction conditions can be controlled to favor certain products.

Protocol for the Sulfonation of Anthracene:

-

Materials: Anthracene, concentrated sulfuric acid, solvent (e.g., acetic acid, chloroform, or pyridine).

-

Procedure:

-

Dissolve anthracene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add concentrated sulfuric acid to the solution while stirring. The reaction is often exothermic and may require cooling.

-

The reaction temperature and time are critical parameters that influence the isomeric ratio of the products. For example, sulfonation at lower temperatures may favor the 1- and 9-isomers, while higher temperatures can lead to the formation of the 2-isomer and disubstituted products.

-

After the reaction is complete, the mixture is cooled and poured into a large volume of cold water or a salt solution to precipitate the sulfonic acid product.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization or chromatography.

-

-

Characterization: The resulting anthracene sulfonic acid isomers can be identified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Materials: Anthracene sulfonic acid sample, a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54), appropriate solvent, UV-Vis spectrophotometer, and a fluorescence spectrometer.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

where:

-

ΦST is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts X and ST refer to the sample and the standard, respectively.

-

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Protocol:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

Prepare a dilute solution of the anthracene sulfonic acid sample.

-

The sample is excited by the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

By collecting the arrival times of many photons, a histogram of photon counts versus time is constructed.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime(s). For a system with both monomer and excimer emission, a bi-exponential decay is often observed.

Fluorescence Quenching Experiments

Fluorescence quenching studies can provide information about the interaction of a fluorophore with other molecules (quenchers), which can be a mechanism for exciplex formation.

Protocol:

-

Materials: Anthracene sulfonic acid solution (the fluorophore), a solution of the quencher (e.g., an amine for exciplex studies), and a fluorescence spectrometer.

-

Procedure:

-

Prepare a series of solutions with a fixed concentration of the anthracene sulfonic acid and varying concentrations of the quencher.

-

Measure the fluorescence intensity of each solution at the emission maximum of the fluorophore.

-

-

Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

where:

-

F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

[Q] is the concentration of the quencher.

-

KSV is the Stern-Volmer quenching constant, which provides a measure of the quenching efficiency.

A linear Stern-Volmer plot (F0/F vs. [Q]) indicates a single type of quenching mechanism (either static or dynamic). Deviations from linearity can suggest more complex processes.

-

Visualization of Pathways and Workflows

Fundamental Processes

The following diagrams illustrate the fundamental processes of excimer and exciplex formation.

Caption: The formation and decay pathways of an excimer.

Caption: The formation and decay pathways of an exciplex.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating excimer and exciplex formation.

Caption: A typical experimental workflow for studying excimer/exciplex formation.

Simplified Synthesis Scheme

This diagram shows a simplified reaction scheme for the sulfonation of anthracene.

Caption: A simplified scheme for the synthesis of anthracene sulfonic acids.

Conclusion

The study of excimer and exciplex formation in anthracene sulfonic acid systems offers a rich area of research with implications for the development of fluorescent probes, sensors, and materials for various applications. The enhanced water solubility provided by the sulfonic acid groups makes these compounds particularly attractive for use in biological and aqueous environments. This guide has provided a foundational understanding of the key concepts, experimental techniques, and available data related to these phenomena. Further targeted research is needed to build a more comprehensive quantitative understanding of the photophysical behavior of the full range of anthracene sulfonic acid derivatives.

References

Methodological & Application

Application Notes and Protocols: Anthracene-1-sulfonic Acid as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anthracene-1-sulfonic acid as a fluorescent probe for various analytical applications. Detailed protocols for its use in pH sensing, metal ion detection, and protein binding studies are provided, along with its key photophysical properties.

This compound is a fluorescent molecule whose emission properties are sensitive to its local environment. The presence of the sulfonic acid group enhances its water solubility, making it suitable for applications in aqueous and biological systems.[1] The anthracene core possesses a strong intrinsic fluorescence.[1]

Photophysical Properties

The fluorescence of this compound is governed by the extended π-electron system of the anthracene core.[1] Key photophysical parameters are summarized in the table below. It is important to note that specific values for this compound are not extensively documented in readily available literature; therefore, data for the parent compound, anthracene, and a related sulfonated derivative are provided for reference.

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₀O₃S | [2] |

| Molecular Weight | 258.29 g/mol | [2] |

| Excitation Maximum (λex) | ~356 nm | For anthracene in cyclohexane.[3] The sulfonation is expected to cause a slight shift. |

| Emission Maximum (λem) | ~397 nm | For anthracene in cyclohexane.[3] The emission is subject to solvatochromic shifts. |

| Quantum Yield (ΦF) | 0.27 - 0.36 | For anthracene in ethanol and cyclohexane, respectively.[3] Sulfonated anthracenes can exhibit high quantum yields, with some salts of anthracene-2,6-disulfonic acid reaching up to 46.1%.[1] |

| Solubility | Enhanced in aqueous and polar solvents | The sulfonic acid moiety increases polarity and water solubility.[1] |

Application: pH Sensing

The sulfonic acid group of this compound makes it a potential fluorescent probe for pH measurements. The protonation state of the sulfonic acid changes with the pH of the medium, which in turn can affect the electronic properties of the anthracene ring and its fluorescence emission.[1] This can manifest as a change in fluorescence intensity or a shift in the emission wavelength.[1]

Experimental Protocol for pH Titration

This protocol describes a general procedure for determining the pKa of this compound through spectrofluorometric titration.

Materials:

-

This compound stock solution (e.g., 1 mM in deionized water)

-

A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 2 to 12)

-

pH meter

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions: In a set of cuvettes, add a fixed amount of the this compound stock solution to each buffer of a specific pH. The final concentration of the probe should be low enough to avoid inner filter effects (typically in the low micromolar range).

-

Equilibrate: Allow the solutions to equilibrate at a constant temperature.

-

Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The resulting plot should be a sigmoidal curve.

-

The pKa can be determined from the midpoint of the transition in the sigmoidal curve, which corresponds to the pH at which the probe is 50% protonated and 50% deprotonated.

-

Application: Metal Ion Detection

The sulfonic acid group of this compound can act as a binding site for metal ions.[1] The binding of a metal ion in close proximity to the anthracene core can lead to fluorescence quenching.[1] This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) or dynamic quenching (collisional deactivation).[1]

Experimental Protocol for Metal Ion Detection

This protocol outlines a general method for screening the effect of different metal ions on the fluorescence of this compound and for quantifying the quenching effect.

Materials:

-

This compound stock solution (e.g., 100 µM in a suitable buffer, e.g., HEPES or Tris-HCl at a constant pH)

-

Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.)

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Screening:

-

To a cuvette containing a fixed concentration of this compound in buffer, add a specific concentration of a metal ion from its stock solution.

-

Record the fluorescence emission spectrum.

-

Repeat for a panel of different metal ions to identify which ones cause a significant change in fluorescence.

-

-

Titration:

-

For the metal ions that cause quenching, perform a titration experiment.

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the metal ion.

-

Record the fluorescence emission spectrum for each solution.

-

-

Data Analysis (Stern-Volmer Analysis):

-

The quenching data can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (metal ion).

-

A plot of F₀ / F versus [Q] should be linear for a single type of quenching mechanism.[4] The slope of this plot gives the Stern-Volmer constant (Ksv). A non-linear plot may indicate a combination of static and dynamic quenching.[4]

-

Application: Protein Binding Studies

Fluorescent probes like this compound can be used to study the binding of ligands to proteins, particularly to hydrophobic pockets. While 8-anilinonaphthalene-1-sulfonic acid (ANS) is more commonly used for this purpose, this compound can potentially be used in a similar manner.[5] Upon binding to a hydrophobic site on a protein, the fluorescence of the probe can be enhanced, and the emission maximum may shift (typically a blue shift).[6]

Experimental Protocol for Protein Binding

This protocol is a general method adapted from studies using the similar probe, 1,8-ANS, and can be used to determine the binding affinity of this compound to a protein.

Materials:

-

This compound stock solution

-

Purified protein of interest in a suitable buffer (e.g., PBS or Tris-HCl)

-

Buffer solution

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare a solution of the protein at a known concentration in the buffer.

-

Titration:

-

To a cuvette containing the protein solution, make successive additions of the this compound stock solution.

-

After each addition, gently mix and allow the solution to equilibrate.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of the probe concentration.

-

The binding constant (Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., a one-site binding model). The binding constant and the number of binding sites can be estimated from this analysis.[5]

-

Synthesis and Purification

This compound can be synthesized by the sulfonation of anthracene.[1] A common method involves the reaction of anthracene with chlorosulfuric acid in a suitable solvent.[7] The reaction conditions, such as the solvent and temperature, can influence the yield and the formation of different isomers (anthracene-1-, -2-, and -9-sulfonic acids) and disulfonic acids.[3][7] Purification of the product is typically achieved by recrystallization. It is crucial to characterize the final product to ensure its purity and identity, for example, using techniques like NMR and mass spectrometry.

Disclaimer: The provided protocols are general guidelines. The optimal experimental conditions, such as probe and analyte concentrations, buffer composition, and instrument settings, may need to be optimized for specific applications and instrumentation.

References

- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]

- 2. This compound | C14H10O3S | CID 5077994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Anthracene-1-sulfonic acid in the Context of pH Sensing

Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. While Anthracene-1-sulfonic acid possesses a pH-sensitive functional group, its reported acidic dissociation constant (pKa) is extremely low, suggesting its fluorescence is unlikely to be modulated within the typical physiological pH range (pH 6.0-8.0). Therefore, its direct application as a biological pH sensor is not supported by available data. The provided protocols are generalized for the characterization and application of new fluorescent pH indicators and use this compound as a hypothetical example to illustrate the required experimental workflows.

Application Notes

Introduction

This compound is a fluorescent derivative of the polycyclic aromatic hydrocarbon, anthracene. The presence of a sulfonic acid moiety enhances its aqueous solubility compared to the parent compound, a desirable characteristic for biological applications.[1] The core anthracene structure provides intrinsic fluorescence, and the electronic properties of the sulfonic acid group have led to its consideration as a potential pH sensor.[2]

Principle of pH Sensing

The theoretical basis for pH sensing with this compound lies in the protonation and deprotonation of its sulfonic acid group (-SO₃H). Changes in the local proton concentration (pH) would alter the equilibrium between the protonated and deprotonated forms of the molecule. This change in protonation state can, in principle, affect the electronic distribution within the anthracene ring system, potentially leading to a change in its fluorescence properties, such as emission intensity or a shift in the emission wavelength.[2]

However, sulfonic acids are generally strong acids. The predicted pKa for this compound is approximately 0.17.[2] This indicates that it is a very strong acid and would be almost completely deprotonated in most common solvents and certainly within the entire range of biological pH. This characteristic makes it an unlikely candidate for a responsive pH sensor in biological systems.

Potential Applications (Hypothetical)

If a sulfonated anthracene derivative with a pKa in the physiological range were to be developed, its potential applications could include:

-

Monitoring of Cellular pH: Real-time imaging of intracellular pH in living cells to study cellular processes like metabolism, apoptosis, and signaling.

-

Drug Delivery: Integration into drug delivery systems to monitor the pH changes in endosomal and lysosomal compartments upon cellular uptake.

-

Enzyme Assays: Development of assays for enzymes that produce or consume protons.

Cytotoxicity

The cytotoxicity of anthracene and its derivatives is an important consideration for biological applications. While specific data for this compound is limited, studies on related anthracene-9-sulfonyl derivatives have shown varied cytotoxic effects depending on the specific compound and the cancer cell line tested (HCT-116, HepG2, MCF-7).[1][3][4] Notably, these derivatives showed insignificant cytotoxicity against normal human skin cell lines (BJ-1), suggesting a potential for selective action against cancer cells.[1][3][4] Further studies are required to determine the specific cytotoxicity of this compound.

Data Presentation

Table 1: Physicochemical and Putative Sensing Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₃S | [5] |

| Molecular Weight | 258.29 g/mol | [5] |

| Predicted pKa | ~0.17 | [2] |

| Predicted Suitability for Biological pH Sensing | Very Low |

Table 2: Cytotoxicity of Related Anthracene-Sulfonyl Derivatives

| Compound | Cell Line | Effect |

| 4-acetylphenyl anthracene-9-sulfonate | HCT-116 (Colon Carcinoma) | High selective cytotoxicity.[1][3][4] |

| 2-(anthracen-9-ylsulfonyl)malononitrile | MCF-7 (Breast Carcinoma) | Significant selective cytotoxic effect.[1][3][4] |

| N-(4-fluorophenyl)anthracene-9-sulfonamide | MCF-7 (Breast Carcinoma) | Significant selective cytotoxic effect.[1][3][4] |

| N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide | MCF-7 (Breast Carcinoma) | Significant selective cytotoxic effect.[1][3][4] |

| Various anthracene-9-sulfonyl derivatives | BJ-1 (Normal Human Skin) | Insignificant weak cytotoxicity.[1][3][4] |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is based on general sulfonation procedures for anthracene and should be optimized for safety and yield.[6][7][8]

Materials:

-

Anthracene

-

Chlorosulfuric acid

-

Dioxane (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a fume hood, dissolve anthracene in anhydrous dioxane in a round bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add chlorosulfuric acid dropwise from a dropping funnel to the stirred solution. The reaction is exothermic and should be kept cold.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the acidic solution with a concentrated NaOH solution until it is slightly basic.

-

The sodium salt of anthracenesulfonic acid will precipitate. Collect the precipitate by filtration.

-

To obtain the free sulfonic acid, the sodium salt can be redissolved in hot water and acidified with HCl, causing the less soluble sulfonic acid to precipitate.

-

Collect the this compound by filtration, wash with cold water, and dry under vacuum.

-

Characterize the product using techniques such as NMR and mass spectrometry.

Protocol for Evaluating pH-Dependent Fluorescence

This protocol outlines the steps to determine if a fluorescent compound is a viable pH sensor.

Materials:

-

This compound (or other test compound)

-

A series of pH buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12)

-

Spectrofluorometer

-

Quartz cuvettes

-

pH meter

Procedure:

-